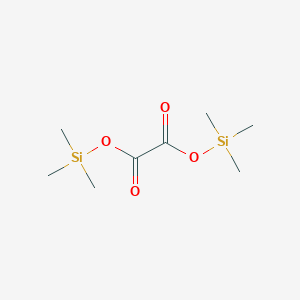
Bis(trimethylsilyl) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) oxalate, also known as this compound, is a useful research compound. Its molecular formula is C8H18O4Si2 and its molecular weight is 234.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Derivatization Agent
BTSO serves as an effective derivatization agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of organic compounds. It is particularly useful for the derivatization of oxalic acid and its derivatives, enhancing their volatility and stability during analysis. The derivatization process improves the sensitivity and resolution of the compounds being analyzed, which is crucial for accurate quantification in complex biological samples.
- Case Study : A study demonstrated the use of BTSO in developing a new GC-MS method for analyzing oxalate and glycolate in plasma. The method showed high precision and sensitivity, allowing for detailed metabolic pathway analysis of glyoxylate metabolism .
Organic Synthesis
Synthesis of Esters and Acids
BTSO is utilized in organic synthesis as a reagent for forming esters and other derivatives. It can facilitate the acylation of various substrates, leading to the formation of β-keto acids and other important intermediates.
- Application Example : BTSO has been used in cyclocondensation reactions to produce complex organic molecules. Its ability to stabilize reactive intermediates makes it a valuable reagent in synthetic organic chemistry .
Materials Science
Precursor in Thin Film Deposition
BTSO is also employed as a precursor in metal-organic chemical vapor deposition (MOCVD) processes for producing thin films of metal oxides such as hafnium oxide (HfO2) and zirconium oxide (ZrO2). These materials are essential for applications in electronics and optics due to their dielectric properties.
- Research Insights : Studies have shown that BTSO can be used effectively to create high-quality thin films with controlled properties, which are crucial for developing advanced electronic devices .
Biomedical Applications
Potential Therapeutic Uses
Research has indicated that derivatives of oxalic acid, including those obtained from BTSO, may have therapeutic potential. For instance, oxalate has been studied for its role in treating dentin hypersensitivity and as a miticide against certain pests .
- Future Directions : Investigating the biological activity of BTSO derivatives could lead to new therapeutic agents or treatments for various conditions.
Summary Table of Applications
Propiedades
Número CAS |
18294-04-7 |
|---|---|
Fórmula molecular |
C8H18O4Si2 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) oxalate |
InChI |
InChI=1S/C8H18O4Si2/c1-13(2,3)11-7(9)8(10)12-14(4,5)6/h1-6H3 |
Clave InChI |
DDCDOSJHFOGNRO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
Sinónimos |
ETHANEDIOICACID,BIS(TRIMETHYLSILY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















